

# Application Notes and Protocols: Assays for Measuring QPX7728 Inhibition of Metallo- $\beta$ -Lactamases

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## Compound of Interest

Compound Name: QPX7728 methoxy acetoxymethyl ester

Cat. No.: B12425265

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## Introduction

QPX7728 is a novel, ultra-broad-spectrum  $\beta$ -lactamase inhibitor (BLI) belonging to the cyclic boronate class. It demonstrates potent inhibition against a wide array of serine- $\beta$ -lactamases (Classes A, C, and D) and, significantly, against many clinically important metallo- $\beta$ -lactamases (MBLs) of the B1 subclass.<sup>[1][2]</sup> MBLs are a growing threat due to their ability to hydrolyze carbapenems, the last resort of  $\beta$ -lactam antibiotics, and their resistance to currently approved serine  $\beta$ -lactamase inhibitors. This document provides detailed protocols for biochemical and microbiological assays to evaluate the inhibitory activity of QPX7728 against MBLs.

The inhibition of MBLs by QPX7728 follows a competitive, fast-on-fast-off binding mechanism.<sup>[3][4]</sup> This is in contrast to its mechanism against serine  $\beta$ -lactamases, which involves a slower, tight-binding inactivation.<sup>[1]</sup> Understanding these kinetic differences is crucial for the accurate assessment of its inhibitory potential.

## Data Presentation: QPX7728 Inhibition of Metallo- $\beta$ -Lactamases

The inhibitory potency of QPX7728 against various purified MBLs has been determined through biochemical assays. The 50% inhibitory concentration (IC<sub>50</sub>) and inhibition constant (K<sub>i</sub>) values are summarized below.

Metallo-β-Lactamase	Enzyme Class	Substrate Used	QPX7728 IC <sub>50</sub> (nM)	QPX7728 K <sub>i</sub> (nM)
NDM-1	B1	Imipenem	55 ± 25	32 ± 14
VIM-1	B1	Imipenem	14 ± 4	7.5 ± 2.1
IMP-1	B1	Imipenem	610 ± 70	240 ± 30
IMP-26	B1	Imipenem	4000	Not Reported
CcrA1	B1	Not Reported	Potent Inhibition	Not Reported
GIM-1	B1	Not Reported	Potent Inhibition	Not Reported
SPM-1	B1	Not Reported	No significant inhibition	Not Reported
L1	B3	Not Reported	Poorly inhibited	Not Reported

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

### Biochemical Assay: Determination of IC<sub>50</sub> for MBL Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of QPX7728 against purified MBLs by monitoring the hydrolysis of a chromogenic or UV-active substrate.

Materials:

- Purified MBL enzyme (e.g., NDM-1, VIM-1)
- QPX7728

- Substrate: Nitrocefin or Imipenem
- Assay Buffer: 50 mM HEPES, pH 7.5, containing 50  $\mu$ M ZnCl<sub>2</sub> and 0.01% Triton X-100
- 96-well microtiter plates (UV-transparent for imipenem)
- Spectrophotometer (plate reader)

#### Protocol:

- Enzyme Preparation: Dilute the purified MBL enzyme in assay buffer to a concentration that results in a linear rate of substrate hydrolysis over 10-15 minutes.
- Inhibitor Preparation: Prepare a serial dilution of QPX7728 in the assay buffer. The concentration range should span at least three orders of magnitude around the expected IC<sub>50</sub>.
- Assay Reaction: a. To each well of the microtiter plate, add 50  $\mu$ L of the appropriate QPX7728 dilution. b. Add 25  $\mu$ L of the diluted enzyme solution to each well. c. Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature. d. Initiate the reaction by adding 25  $\mu$ L of the substrate solution. The final concentration of nitrocefin is typically 100  $\mu$ M, and for imipenem, it is also 100  $\mu$ M.
- Data Acquisition: a. Immediately begin monitoring the change in absorbance. b. For nitrocefin, measure the absorbance at 490 nm every 30 seconds for 10-15 minutes. c. For imipenem, measure the decrease in absorbance at 299 nm.
- Data Analysis: a. Determine the initial velocity (rate of hydrolysis) for each QPX7728 concentration by calculating the slope of the linear portion of the absorbance versus time curve. b. Plot the initial velocity as a function of the logarithm of the QPX7728 concentration. c. Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Microbiological Assay: MBL Potentiation Assay

This protocol determines the ability of QPX7728 to potentiate the activity of a  $\beta$ -lactam antibiotic against a bacterial strain expressing a specific MBL. This is typically done by

determining the Minimum Inhibitory Concentration (MIC) of the antibiotic with and without a fixed concentration of QPX7728.

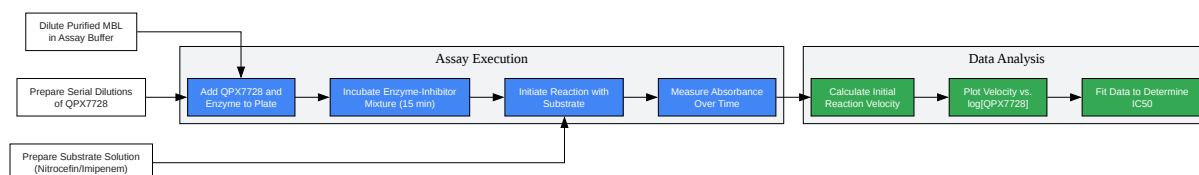
Materials:

- Bacterial strain expressing a target MBL (e.g., *E. coli* expressing NDM-1)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- $\beta$ -lactam antibiotic (e.g., meropenem, piperacillin)
- QPX7728
- 96-well microtiter plates

Protocol:

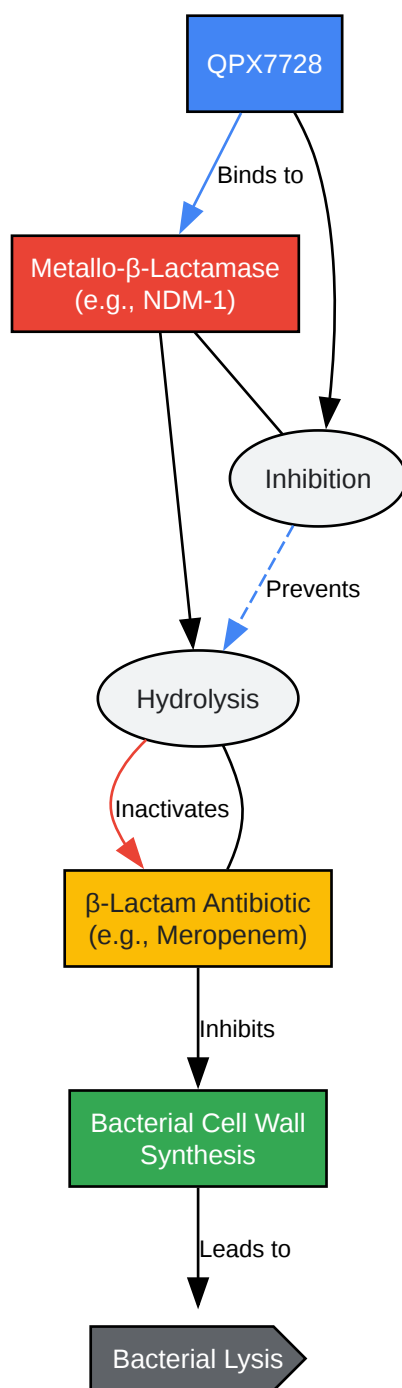
- Inoculum Preparation: a. Culture the MBL-producing bacterial strain overnight on appropriate agar plates. b. Prepare a bacterial suspension in saline to a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the assay wells.
- Antibiotic and Inhibitor Preparation: a. Prepare a serial two-fold dilution of the  $\beta$ -lactam antibiotic in CAMHB in the microtiter plates. b. Prepare a second set of plates with the same serial dilution of the antibiotic but also containing a fixed concentration of QPX7728 (e.g., 4  $\mu$ g/mL or 8  $\mu$ g/mL) in each well.
- Inoculation: Inoculate all wells with the prepared bacterial suspension.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. Determine the MIC of the antibiotic alone and in the presence of QPX7728.
- Data Analysis: A significant reduction (typically  $\geq 4$ -fold) in the MIC of the antibiotic in the presence of QPX7728 indicates potentiation and effective inhibition of the MBL.

## Visualizations



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Caption: Workflow for IC<sub>50</sub> determination of QPX7728 against MBLs.



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